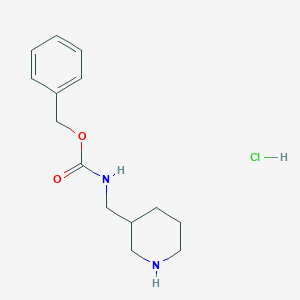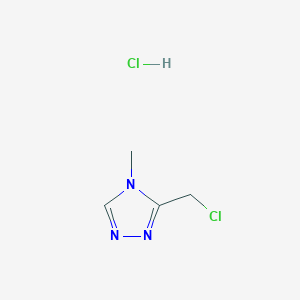
3-Acetamido-2-methylphenyl Acetate
Descripción general
Descripción
3-Acetamido-2-methylphenyl Acetate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Crystal Structure and Molecular Interactions
Crystal Structure Insights Research by Camerman et al. (2005) explored the crystal structure of similar acetamido derivatives, providing insights into the molecular conformations and interactions such as hydrogen bonding and packing interactions. These findings are crucial for understanding the physical and chemical properties of 3-Acetamido-2-methylphenyl Acetate and related compounds, which can be vital for material science and pharmaceuticals (Camerman et al., 2005).
Mechanism and Kinetics in Synthesis Processes Magadum and Yadav (2018) focused on the chemoselective acetylation of aminophenols, an essential reaction for synthesizing various pharmaceutical intermediates. The study provided detailed insights into the reaction's mechanism and kinetics, emphasizing the importance of such processes in developing synthetic pathways for complex molecules, including this compound (Magadum & Yadav, 2018).
Application in Synthesis of Antimalarial Drugs and DNA Binding Polymers
Intermediate in Antimalarial Drugs Synthesis this compound and its derivatives serve as key intermediates in synthesizing antimalarial drugs. The research by Beau et al. (1978) and others delves into the synthesis routes and the molecular structure elucidation of these intermediates, highlighting the compound's significance in medicinal chemistry and drug development (Beau et al., 1978).
Binding with DNA Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative related to this compound, demonstrating its potential in binding DNA and forming polyplexes. This study indicates the compound's utility in gene therapy, showcasing its biotechnological applications (Carreon et al., 2014).
Propiedades
IUPAC Name |
(3-acetamido-2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAOUSXREOGFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














